molecular formula C15H11Cl3N6O3S2 B11047819 Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate

Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11047819
M. Wt: 493.8 g/mol
InChI Key: XDHKQBJHJATJMH-UHFFFAOYSA-N
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Description

“Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down step by step.

Preparation Methods

Synthetic Routes

The synthesis of this compound involves several steps. One possible synthetic route is as follows:

  • Formation of the Triazole Ring:

    • Start with the synthesis of the 1H-1,2,3-triazole ring. This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an alkyne and an azide.
    • The 1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL moiety is introduced during this step.
  • Thiadiazole Formation:

    • Next, the thiadiazole ring is formed. This can be accomplished by reacting the triazole compound with thiosemicarbazide followed by cyclization.
  • Ethyl Esterification:

    • Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial-scale production typically involves optimization of the synthetic route for efficiency, scalability, and cost-effectiveness. Detailed reaction conditions and purification methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactivity

    Oxidation and Reduction:

    Substitution Reactions:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

This compound has diverse applications across various fields:

    Biology and Medicine:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Properties

Molecular Formula

C15H11Cl3N6O3S2

Molecular Weight

493.8 g/mol

IUPAC Name

ethyl 5-[3-methyl-5-[(2,4,6-trichlorophenyl)carbamoyl]triazol-4-yl]sulfanylthiadiazole-4-carboxylate

InChI

InChI=1S/C15H11Cl3N6O3S2/c1-3-27-14(26)11-15(29-23-21-11)28-13-10(20-22-24(13)2)12(25)19-9-7(17)4-6(16)5-8(9)18/h4-5H,3H2,1-2H3,(H,19,25)

InChI Key

XDHKQBJHJATJMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SN=N1)SC2=C(N=NN2C)C(=O)NC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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